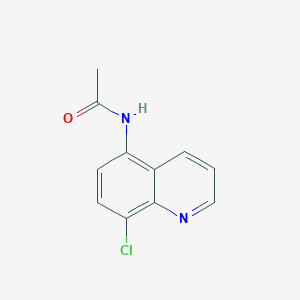
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide, also known as JNJ-64619178, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the regulation of gene expression. By inhibiting BET proteins, 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide disrupts the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide is its selectivity for BET proteins, which reduces the risk of off-target effects. However, the use of this compound in lab experiments is limited by its poor solubility in aqueous media, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the development of 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide. One potential direction is the combination of this compound with other chemotherapy agents to improve its efficacy. Another potential direction is the development of more potent analogs of 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide that have improved solubility and bioavailability. Finally, the use of this compound in combination with immunotherapy agents may also be explored as a potential treatment option for cancer.
Métodos De Síntesis
The synthesis of 1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide involves several steps, including the condensation of 2-chloro-4-methylpyrimidine with 3-methylphenylboronic acid, followed by the cyclization of the resulting intermediate with cyclobutanecarboxylic acid. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to be effective in inhibiting the growth of cancer cells resistant to other chemotherapy agents.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-N-pyrimidin-2-ylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-5-2-6-13(11-12)16(7-3-8-16)14(20)19-15-17-9-4-10-18-15/h2,4-6,9-11H,3,7-8H2,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNGYOOHRHGBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)C(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)
![(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509871.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)



![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)




